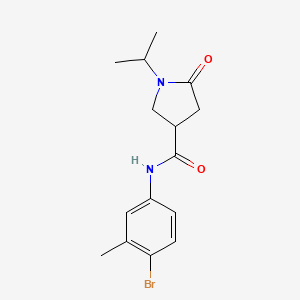![molecular formula C17H15FN2O2 B4013185 1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4013185.png)
1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Beschreibung
"1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione" belongs to a class of compounds that have been extensively studied for their structural and functional diversity. The compound is synthesized through multi-step chemical reactions involving strategic functionalization and cyclization processes.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions that allow for the incorporation of various substituents into the pyrrolidinedione backbone. For instance, Sharma et al. (2013) described the synthesis of a structurally related compound through a straightforward multicomponent reaction, highlighting the versatility of such methodologies in constructing complex molecular architectures (Sharma et al., 2013).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular conformation and intermolecular interactions of such compounds. The crystal structure of a related compound, as determined by Sharma et al. (2013), reveals a planar molecular structure except for one of the pyrrolidin rings, which adopts a normal envelope conformation. This study also discusses the stabilization of the crystal structure through various hydrogen bonding interactions, highlighting the importance of molecular structure analysis in understanding compound properties (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound are influenced by its functional groups. For example, nitrophenyl derivatives of pyrrole 2,5-diamides exhibit unique structural behaviors and anion binding properties, as shown by Camiolo et al. (2003), indicating the compound's reactivity and potential for forming complexes with anions (Camiolo et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding the compound's behavior in different environments. These properties are directly influenced by the molecular structure and can be studied through techniques such as X-ray crystallography, as employed by Sharma et al. (2013) (Sharma et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular framework. Studies on related compounds, such as those by Camiolo et al. (2003), provide insights into how specific substitutions on the pyrrolidinedione core affect its chemical behavior and interactions with other molecules (Camiolo et al., 2003).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCRJBZUWRCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4013134.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4013136.png)

![N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]acetamide](/img/structure/B4013152.png)

![N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013166.png)
![4-(1,3-benzodioxol-5-yl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4013171.png)
![1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4013174.png)


![diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate](/img/structure/B4013190.png)
